2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . It is a versatile compound used in various research and development applications due to its unique structure, which includes both piperidine and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde typically involves multiple steps. One efficient method starts with the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate. After deprotection and amide formation, the final product is obtained . This method is operationally simple and uses readily available and inexpensive starting materials.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Major Products Formed
Oxidation: 2-(5-Methylpyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: 2-(5-Methylpyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde is not fully understood. compounds containing piperidine and pyridine rings are known to interact with various molecular targets and pathways. For example, piperidine derivatives have been shown to exhibit a wide range of biological activities, including acting as enzyme inhibitors and receptor modulators .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: Another nitrogen-containing heterocycle widely used in medicinal chemistry.
Pyridine: Known for its antimicrobial and antiviral activities.
Piperidine: A common scaffold in drug discovery with various pharmacological applications.
Uniqueness
2-(5-Methylpyridin-3-yl)piperidine-1-carbaldehyde is unique due to its combination of piperidine and pyridine rings, which provides a distinct set of chemical and biological properties
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-(5-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-6-11(8-13-7-10)12-4-2-3-5-14(12)9-15/h6-9,12H,2-5H2,1H3 |
InChI Key |
XKBATCRBJZIYNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCCCN2C=O |
Origin of Product |
United States |
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